molecular formula C21H20N2O2 B5064915 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone

1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone

Cat. No. B5064915
M. Wt: 332.4 g/mol
InChI Key: IHAUDPGCPZVCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It is also known as CUDC-101 and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been found to inhibit the activity of proteins such as EGFR, HER2, and HDAC, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. It has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a potent inhibitor of various signaling pathways involved in cancer growth and survival, making it a useful tool for studying these pathways. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone. One area of research is the development of more potent and selective inhibitors of the signaling pathways involved in cancer growth and survival. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with 2-methyl-3-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to obtain the final compound.

Scientific Research Applications

1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple myeloma.

properties

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-21(15(2)24)17-8-4-6-10-19(17)23(14)13-20(25)22-12-11-16-7-3-5-9-18(16)22/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAUDPGCPZVCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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